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Compound of Interest

Compound Name: Losartan Impurity 2

Cat. No.: B600979

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a significant impurity found in the
manufacturing and degradation of Losartan, an angiotensin Il receptor antagonist. For clarity
and standardization, this guide will focus on the impurity officially designated as Losartan EP
Impurity M, also known by several synonyms including Losartan 2-H Dimer and Losartan USP
Related Compound E.

Chemical Structure and Identification

Losartan EP Impurity M is a dimeric impurity formed from two molecules of Losartan. Its
formation involves a condensation reaction, resulting in a more complex and higher molecular
weight structure compared to the parent drug.
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Caption: Chemical Structure of Losartan EP Impurity M.

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b600979?utm_src=pdf-interest
https://www.benchchem.com/product/b600979?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b600979?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

(Note: A placeholder image is used in the DOT script. In a real-world application, this would be
replaced with a rendered chemical structure image.)

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic properties of Losartan EP Impurity M
is presented below. This data is crucial for its identification and quantification in drug substance
and product analysis.
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Property Value
[2-Butyl-1-[[2"-[2-[[2-butyl-4-chloro-1-[[2"-(1H-
tetrazol-5-yl)biphenyl-4-ylmethyl]-1H-imidazol-

IUPAC Name ybiphenyl-4-1 .y]
5-ylmethyl]-2H-tetrazol-5-yl]biphenyl-4-
ylImethyl]-4-chloro-1H-imidazol-5-yllmethanol
Losartan 2-H Dimer, Losartan USP Related

Synonyms
Compound E, N2-Losartanyl-losartan

CAS Number 230971-72-9

Molecular Formula Ca4H44Cl2N120

Molecular Weight 827.81 g/mol

Appearance Off-White to Light Yellow Solid

N Soluble in Chloroform (Slightly), Methanol

Solubility ]

(Slightly), and DMSO.
Melting Point 128-130°C

Mass Spectrometry (MS)

The El mass spectrum in negative ionization
mode shows a molecular ion peak at m/z 825.2,
which is consistent with the dimeric structure
formed by the condensation of two Losartan

molecules with the loss of a water molecule.[1]

1H NMR

The *H NMR spectrum is expected to be
complex due to the large number of protons.
Key signals would include those corresponding
to the butyl chains, the aromatic protons of the
biphenyl rings, the methylene protons of the
benzyl groups, and the protons of the imidazole
rings. The integration of the signals would be

consistent with the dimeric structure.

13C NMR

The 3C NMR spectrum would show a greater
number of signals compared to Losartan,
corresponding to the increased number of

carbon atoms in the dimer.
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The IR spectrum is expected to show
characteristic absorption bands for the

Infrared (IR) Spectroscopy functional groups present, including N-H and C-
H stretching vibrations, aromatic C=C
stretching, and C-N stretching vibrations.

Formation Pathway

Losartan EP Impurity M is typically formed under acidic conditions or during forced degradation
studies.[2] The formation mechanism is believed to be an SN2 type nucleophilic substitution
reaction where the primary alcohol group of one Losartan molecule acts as a nucleophile,
attacking the imidazole ring of a second Losartan molecule, leading to the elimination of a
water molecule and the formation of the dimer.[3]
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Caption: Proposed formation pathway of Losartan EP Impurity M.

Experimental Protocols
Synthesis/Formation (lllustrative)

While a specific, detailed synthesis protocol for Losartan EP Impurity M is not readily available
in public literature, its formation can be induced through forced degradation studies. The
following is an illustrative protocol based on literature describing the degradation of Losartan.

Objective: To generate Losartan EP Impurity M through acid-catalyzed degradation of Losartan
Potassium.

Materials:

e Losartan Potassium

e Hydrochloric Acid (HCI), 1M

e Methanol

o Water (HPLC grade)

e Round bottom flask with reflux condenser

e Heating mantle

» Rotary evaporator

e Preparative HPLC system

Procedure:

 Dissolve a known amount of Losartan Potassium in methanol in a round bottom flask.
e Add 1M HCI to the solution to achieve an acidic pH.

» Reflux the mixture for a specified period (e.g., 8-24 hours), monitoring the reaction progress
by analytical HPLC.
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» After the desired level of degradation is achieved (indicated by the formation of the dimer
peak in the chromatogram), cool the reaction mixture to room temperature.

o Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).
* Remove the methanol under reduced pressure using a rotary evaporator.
o Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

e Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate to obtain the
crude product containing Losartan and its degradation products, including the dimer.

« |solate and purify Losartan EP Impurity M from the crude mixture using a preparative HPLC
system.[4]

o Concentrate the fractions containing the pure impurity and dry under vacuum.

o Characterize the isolated impurity using spectroscopic techniques (NMR, MS, IR) to confirm
its identity.[4]

Analytical Method: High-Performance Liquid
Chromatography (HPLC)

The following is a representative HPLC method for the detection and quantification of Losartan
EP Impurity M in a drug substance. This method is based on typical conditions reported for the
analysis of Losartan and its related substances.[5][6]

Objective: To separate and quantify Losartan EP Impurity M from Losartan Potassium using a
stability-indicating RP-HPLC method.

Instrumentation:
e HPLC system with a UV detector
o Data acquisition and processing software

Chromatographic Conditions:

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://asianpubs.org/index.php/ajchem/article/download/16803/16756
https://asianpubs.org/index.php/ajchem/article/download/16803/16756
https://www.ingentaconnect.com/content/ben/cpa/2015/00000011/00000001/art00007?crawler=true
https://ijpsr.com/bft-article/a-new-rs-hplc-method-for-simultaneous-estimation-of-impurities-in-losartan-potassium-in-pharmaceutical-dosage-form/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b600979?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Parameter Condition

C18, 250 mm x 4.6 mm, 5 um particle size (e.qg.,

Column
InertSustain C18, Kromasil C18)
Mobile Phase A 0.1% Phosphoric acid in water
Mobile Phase B Acetonitrile
Gradient Program (Ilustrative) Time (min)
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Wavelength 220 nm
Injection Volume 10 uL

Sample Preparation:

o Standard Solution: Accurately weigh and dissolve an appropriate amount of Losartan EP
Impurity M reference standard in a suitable diluent (e.g., a mixture of mobile phase A and B)
to obtain a known concentration.

o Sample Solution: Accurately weigh and dissolve the Losartan Potassium drug substance in
the diluent to a specified concentration.

Method Validation (Abbreviated):

o Specificity: Analyze blank, placebo (if applicable), standard, and sample solutions to
demonstrate that there are no interfering peaks at the retention time of Losartan EP Impurity
M.

e Linearity: Analyze a series of solutions of Losartan EP Impurity M at different concentrations
to establish a linear relationship between peak area and concentration.

e Accuracy: Perform recovery studies by spiking a known amount of the impurity into the
sample solution.
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e Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the
method by analyzing multiple preparations of the sample solution.

o Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest
concentration of the impurity that can be reliably detected and quantified.

Logical Workflow for Impurity Analysis

The following diagram illustrates a typical workflow for the identification, isolation, and
characterization of a process-related or degradation impurity like Losartan EP Impurity M.
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Caption: Workflow for the identification and characterization of an unknown impurity.
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This guide provides essential technical information on Losartan EP Impurity M for professionals
involved in the development, manufacturing, and quality control of Losartan. Adherence to
detailed analytical protocols and a thorough understanding of impurity formation are critical for
ensuring the safety and efficacy of the final drug product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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